molecular formula C6H9NO B7941932 3-(Prop-2-yn-1-yl)azetidin-3-ol

3-(Prop-2-yn-1-yl)azetidin-3-ol

Cat. No.: B7941932
M. Wt: 111.14 g/mol
InChI Key: VXBXLUISCYILLJ-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)azetidin-3-ol is a bicyclic organic compound featuring an azetidine (four-membered saturated nitrogen heterocycle) core substituted with a hydroxyl group and a propargyl (prop-2-yn-1-yl) moiety at the 3-position. This structure combines the strained azetidine ring, which influences conformational flexibility and reactivity, with a terminal alkyne group that enables click chemistry applications. Synthetically, it can be prepared via phase-transfer-catalyzed alkylation or metal-catalyzed coupling reactions, as seen in analogous systems .

Properties

IUPAC Name

3-prop-2-ynylazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-3-6(8)4-7-5-6/h1,7-8H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBXLUISCYILLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Prop-2-yn-1-yl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of azetidine with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(Prop-2-yn-1-yl)azetidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-(Prop-2-yn-1-yl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)azetidin-3-ol involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase. This results in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Differences :

  • Reactivity : The propargyl group in 3-(Prop-2-yn-1-yl)azetidin-3-ol enables alkyne-specific reactions (e.g., Huisgen cycloaddition), absent in methyl- or triazole-substituted analogs.
  • Polarity : The hydroxyl group in the target compound increases water solubility compared to lipophilic benzhydryl derivatives .

Propargyl Alcohol Derivatives with Heterocyclic Cores

Propargyl alcohol (prop-2-yn-1-ol) is a common motif in medicinal chemistry. Comparisons with pyridine-based analogs:

Compound Name Molecular Formula Molecular Weight Key Features Evidence Source
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol C₈H₅Cl₂NO 202.04 g/mol Chlorine atoms enhance electronegativity; pyridine core enables π-π stacking.
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol C₁₀H₁₁NO₃ 193.20 g/mol Methoxy groups improve metabolic stability.
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol C₈H₇FN₂O 166.15 g/mol Amino and fluorine groups modulate bioavailability.

Key Differences :

  • Hydrogen Bonding : The azetidine core in this compound forms stronger hydrogen bonds (via N and OH) than pyridine-based analogs, affecting crystal packing .
  • Bioactivity : Pyridine derivatives often target enzyme active sites (e.g., kinase inhibitors), whereas azetidine-based compounds may favor GPCR modulation .

Compounds with Urea or Oxazolidinone Linkages

Propargyl groups paired with urea or oxazolidinone moieties exhibit distinct properties:

Compound Name Molecular Formula Molecular Weight Key Features Evidence Source
1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea C₁₀H₉ClN₂O 208.65 g/mol Urea linkage enhances hydrogen-bond donor capacity.
3-Prop-2-yn-1-yl-1,3-oxazolidin-2-one C₆H₇NO₂ 125.13 g/mol Oxazolidinone ring improves metabolic stability.

Key Differences :

  • Pharmacokinetics: Urea and oxazolidinone derivatives generally exhibit longer half-lives than azetidin-3-ol analogs due to reduced metabolic degradation .
  • Synthetic Utility: The oxazolidinone derivative is more amenable to enantioselective synthesis compared to the azetidine core .

Biological Activity

3-(Prop-2-yn-1-yl)azetidin-3-ol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This compound features a unique azetidine ring structure with an alkyne side chain and a hydroxyl group, which may contribute to its reactivity and biological effects.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C7H11NO\text{C}_7\text{H}_{11}\text{NO}

This structure includes:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Prop-2-ynyl group : An alkyne substituent that may enhance biological activity through unique interaction mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Notably, it has been shown to bind to the colchicine-binding site on tubulin. This binding inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, similar to other known tubulin inhibitors.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Below is a summary of its activity:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)10.5Inhibits proliferation
A549 (Lung)15.2Induces apoptosis
HeLa (Cervical)12.8Cell cycle arrest

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

Additionally, studies have shown that 3-(Prop-2-yn-1-y)azetidin-3-ol can inhibit several enzymes involved in cancer progression:

Enzyme Target Inhibition Type
TubulinPolymerizationCompetitive
TopoisomeraseDNA unwindingNoncompetitive

The inhibition of these enzymes may contribute to the compound's overall anticancer efficacy, highlighting its potential as a multi-target therapeutic agent .

Study 1: Breast Cancer Cell Lines

In a recent study, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of 3-(Prop-2-yn-1-y)azetidin-3-ol. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptosis.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which 3-(Prop-2-yin-1-y)azetidin-3-ol induces apoptosis in HeLa cells. The study utilized Western blot analysis to assess the activation of caspases and the cleavage of PARP, confirming that the compound triggers apoptotic pathways through caspase activation.

Q & A

Q. Optimization Strategies :

  • Use stoichiometric control to avoid over-alkylation.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).

Table 1 : Synthesis Parameters from Analogous Reactions

ParameterExample ValueReference CompoundEvidence Source
Alkylating AgentPropargyl bromide3-[(prop-2-yn-1-yl)amino]propan-1-ol
SolventDMF3-(prop-2-yn-1-yl)oxetan-3-ol
Reaction Time12–24 hoursPropargyl alcohol derivatives

Basic: How should researchers handle and store this compound to ensure stability?

Answer :
The compound’s stability is influenced by its strained azetidine ring and light sensitivity:

  • Storage : Keep at 2–8°C in amber vials under inert gas (N₂/Ar).
  • Handling : Use anhydrous conditions to prevent hydrolysis.

Table 2 : Physical Properties of Azetidin-3-ol Derivatives

PropertyValueReference CompoundEvidence Source
Boiling Point~170°CAzetidin-3-ol
Density1.142 g/cm³Azetidin-3-ol
Light SensitivityHighAzetidin-3-ylmethanol

Advanced: What strategies are effective for selective hydrogenation of the propargyl group while preserving the azetidine ring?

Answer :
Selective hydrogenation requires catalysts that avoid ring-opening:

  • Catalysts : Lindlar catalyst (Pd/CaCO₃, quinoline-poisoned) or ligand-modified Pd nanoparticles .
  • Solvent : Ethanol or ethyl acetate to stabilize intermediates.
  • Monitoring : Use ¹H NMR to track alkyne-to-alkene conversion (disappearance of δ 2.0–2.5 ppm signals).

Table 3 : Hydrogenation Selectivity in Propargyl Systems

CatalystSubstrateSelectivity (%)Evidence Source
LindlarAcetylenic alcohols>90
Pd NanoparticlesPropargyl derivatives85–95

Advanced: How can crystallographic data be refined using SHELXL to resolve structural ambiguities?

Answer :
SHELXL is ideal for high-resolution refinement:

  • Twinning : Use the TWIN command for twinned crystals (common in strained rings).
  • Restraints : Apply geometric restraints for bond lengths/angles in the azetidine ring.
  • Validation : Cross-check with Rfree and electron density maps (e.g., Olex2 visualization) .

Q. Key Features :

  • HAREA : Assign hydrogen atoms accurately.
  • AFIX constraints for disordered propargyl groups.

Basic: What spectroscopic techniques reliably characterize the stereochemistry of this compound?

Q. Answer :

  • NMR :
    • ¹H/¹³C NMR : Identify propargyl (δ 1.8–2.5 ppm) and azetidine protons (δ 3.5–4.5 ppm).
    • NOESY : Confirm spatial proximity of azetidine H and propargyl groups.
  • X-ray Crystallography : Definitive stereochemical assignment .

Advanced: How do steric/electronic effects influence regioselectivity in electrophilic additions to the propargyl group?

Answer :
The azetidine ring’s electron-donating effect activates the propargyl terminus:

  • Electrophilic Additions : Halogens or acids favor terminal addition due to ring-induced polarization.
  • Steric Hindrance : Bulky substituents on azetidine may divert reactivity to internal positions.

Case Study :
In hydrohalogenation, HBr adds to the terminal alkyne carbon (Markovnikov orientation) .

Basic: What are common side reactions during synthesis, and how can they be minimized?

Q. Answer :

  • Side Reactions :
    • Over-alkylation forming quaternary ammonium salts.
    • Azetidine ring-opening under acidic/basic conditions.
  • Mitigation :
    • Use stoichiometric alkylating agents.
    • Neutralize reaction post-synthesis promptly.

Advanced: How can DFT predict reactivity in nucleophilic additions to this compound?

Q. Answer :

  • Modeling : Use Gaussian or ORCA to calculate transition states (TS) and activation energies.
  • Solvent Effects : Include PCM models (e.g., ethanol) for realistic TS geometries.
  • Validation : Compare computed IR frequencies with experimental data .

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